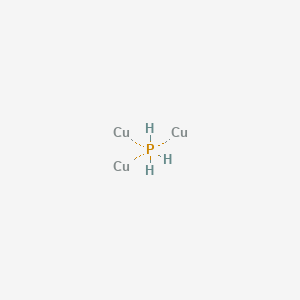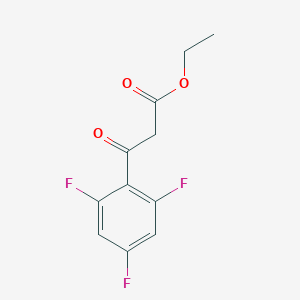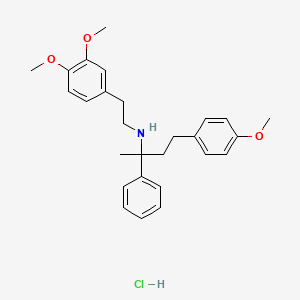![molecular formula C25H32N4O7S B13838990 N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, an Amgen subsidiary, in 2009 . It selectively inhibits chymotrypsin-like activity of both the constitutive proteasome and immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
Méthodes De Préparation
The synthesis of oprozomib involves the creation of a tripeptide epoxyketone structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Analyse Des Réactions Chimiques
Oprozomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolism of oprozomib in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes.
Major Products: The primary metabolite formed is a diol, resulting from direct epoxide hydrolysis.
Applications De Recherche Scientifique
Oprozomib has shown significant potential in various scientific research applications:
Mécanisme D'action
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets include the constitutive proteasome and immunoproteasome .
Comparaison Avec Des Composés Similaires
Oprozomib is structurally and functionally similar to other proteasome inhibitors such as:
Carfilzomib: Both are epoxyketone derivatives and share similar mechanisms of action.
Bortezomib: Unlike oprozomib, bortezomib is a boronic acid-derived proteasome inhibitor.
Ixazomib: Another orally available proteasome inhibitor, but derived from boronic acid.
Oprozomib’s uniqueness lies in its oral bioavailability and its effectiveness against bortezomib-resistant multiple myeloma cells .
Propriétés
Formule moléculaire |
C25H32N4O7S |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18+,19+,25+/m0/s1 |
Clé InChI |
SWZXEVABPLUDIO-UFXZXOMWSA-N |
SMILES isomérique |
CC1=NC=C(S1)C(=O)N[C@H](COC)C(=O)N[C@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
SMILES canonique |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)







![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
